An In-depth Technical Guide to the Core Chemical Properties of 2-Methoxybenzoic acid-d3
An In-depth Technical Guide to the Core Chemical Properties of 2-Methoxybenzoic acid-d3
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical and physical properties of isotopically labeled compounds is paramount for their effective application. This guide provides a detailed overview of 2-Methoxybenzoic acid-d3, a deuterated analog of 2-Methoxybenzoic acid, often utilized as an internal standard in quantitative analytical studies.
Physicochemical Properties
2-Methoxybenzoic acid-d3, also known as o-Anisic acid-d3, is a stable, isotopically labeled form of 2-Methoxybenzoic acid. The deuterium labeling on the methoxy group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound or related analytes. The physical properties are largely comparable to the unlabeled compound.
Table 1: General and Physical Properties of 2-Methoxybenzoic acid-d3 and its non-deuterated analog.
| Property | 2-Methoxybenzoic acid-d3 | 2-Methoxybenzoic acid |
| CAS Number | 96739-36-5[1] | 579-75-9[2][3][4][5][6] |
| Molecular Formula | C₈H₅D₃O₃[1] | C₈H₈O₃[2][3][6] |
| Molecular Weight | 155.17 g/mol [1] | 152.15 g/mol [2][3][5][6] |
| Appearance | White to off-white crystalline powder[3] | White crystalline powder[3][6] |
| Melting Point | Not specified, but expected to be similar to the unlabeled compound. | 98-100 °C[3][4], 106 °C[2] |
| Boiling Point | Not specified, but expected to be similar to the unlabeled compound. | ~275-280 °C at 760 mmHg[2][3] |
| pKa | Not specified, but expected to be similar to the unlabeled compound. | 4.09[6][7] |
| LogP | Not specified, but expected to be similar to the unlabeled compound. | 1.59[2] |
Table 2: Solubility Data for 2-Methoxybenzoic acid.
| Solvent | Solubility | Temperature |
| Water | 5 mg/mL[2] | 30 °C[2] |
| Boiling Water | Soluble[2] | - |
| Ethanol | Freely soluble[2] | - |
| Organic Solvents | Soluble[2] | - |
| DMSO | 30 mg/mL[8] | - |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 2-Methoxybenzoic acid-d3. The primary difference in its spectra compared to the unlabeled form will be observed in mass spectrometry (due to the mass difference) and potentially subtle changes in vibrational spectra (IR/Raman). The ¹H NMR will show a lack of a signal for the methoxy protons.
Table 3: Key Spectroscopic Information.
| Technique | Data for 2-Methoxybenzoic acid | Expected Observations for 2-Methoxybenzoic acid-d3 |
| ¹H NMR | Spectra available, showing characteristic aromatic and methoxy proton signals.[9][10] | The singlet corresponding to the methoxy protons (-OCH₃) will be absent. |
| ¹³C NMR | Spectra available.[2] | The carbon of the methoxy group (-OCD₃) will show a multiplet due to coupling with deuterium and a different chemical shift compared to the -OCH₃ carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight (152.15 g/mol ).[11] | A molecular ion peak shifted by +3 m/z units (155.17 g/mol ) compared to the unlabeled standard. |
Experimental Protocols
General Synthesis of 2-Methoxybenzoic Acid
A common method for the synthesis of the parent compound, 2-methoxybenzoic acid, involves the methylation of salicylic acid.[12] This procedure can be adapted for the synthesis of the deuterated analog by using a deuterated methylating agent.
Protocol:
-
Dissolution: Dissolve salicylic acid (10 mol) and sodium hydroxide (20 mol) in water in a reaction vessel.[12]
-
Cooling: Cool the solution to 0 °C with continuous stirring.[12]
-
Methylation: Add deuterated dimethyl sulfate (CD₃)₂SO₄ (10.5 mol) dropwise to the solution while maintaining the temperature at 0 °C.[12]
-
Reaction Progression: After the initial addition, stir for 30 minutes. Then, warm the reaction mixture to 35 °C for 30 minutes, followed by the addition of another portion of deuterated dimethyl sulfate (10.5 mol).[12]
-
Heating: Increase the temperature to 45 °C for 1 hour, and then reflux the mixture for 2 hours.[12]
-
Basification and Hydrolysis: Adjust the pH to 10 with a 40% sodium hydroxide solution and continue to reflux for another 2 hours to hydrolyze any ester byproduct.[12]
-
Acidification and Precipitation: After cooling to room temperature, acidify the solution to pH 1 with hydrochloric acid. A significant amount of white precipitate should form.[12]
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-Methoxybenzoic acid-d3. Further purification can be achieved by recrystallization.
Use as an Internal Standard in HPLC-MS/MS Analysis
2-Methoxybenzoic acid-d3 is frequently used as an internal standard for the accurate quantification of 2-Methoxybenzoic acid or structurally similar analytes in complex matrices such as biological fluids.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 2-Methoxybenzoic acid-d3 in a suitable solvent like methanol or DMSO.
-
Sample Preparation: To a known volume or weight of the sample (e.g., plasma, urine, or tissue homogenate), add a precise amount of the 2-Methoxybenzoic acid-d3 internal standard stock solution.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and the internal standard from the matrix.
-
Analysis: Analyze the extracted sample using a validated LC-MS/MS method. Monitor the specific mass transitions for both the analyte (e.g., 2-Methoxybenzoic acid) and the internal standard (2-Methoxybenzoic acid-d3).
-
Quantification: The concentration of the analyte in the original sample is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve.
Logical Relationships and Experimental Workflows
Structural Relationship
The fundamental relationship between 2-Methoxybenzoic acid and its deuterated analog is the isotopic substitution on the methoxy group. This substitution is the key to its utility as an internal standard.
Caption: Isotopic substitution on the methoxy group.
Analytical Workflow
The primary application of 2-Methoxybenzoic acid-d3 is as an internal standard in quantitative analysis. The workflow ensures that variations in sample preparation and instrument response are accounted for, leading to more accurate and precise results.
Caption: Use as an internal standard in LC-MS/MS.
References
- 1. bdg.co.nz [bdg.co.nz]
- 2. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. 2-甲氧基苯甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Benzoic acid, 2-methoxy- (CAS 579-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-Methoxybenzoic acid(579-75-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. quora.com [quora.com]
- 8. selleckchem.com [selleckchem.com]
- 9. hmdb.ca [hmdb.ca]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzoic acid, 2-methoxy- [webbook.nist.gov]
- 12. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]
